Lacutoclax

BCL-2 inhibition Biochemical assay IC50 comparison

Lacutoclax (LP-108) is the premier selective BCL-2 inhibitor for preclinical models of Venetoclax-resistant malignancies. Its superior potency against the BCL-2 G101V mutant (biochemical IC50 20 nM vs. 25 nM for Venetoclax) makes it the essential tool for relapse research. Clinical-stage safety data (no DLTs ≤800 mg/day) and robust activity in heavily pretreated B-NHL patients provide a strong translational foundation. Choose Lacutoclax for precise, next-line therapeutic investigation and as a benchmark for novel BH3-mimetic development.

Molecular Formula C48H55ClN8O7S
Molecular Weight 923.5 g/mol
CAS No. 2291166-56-6
Cat. No. B12384848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLacutoclax
CAS2291166-56-6
Molecular FormulaC48H55ClN8O7S
Molecular Weight923.5 g/mol
Structural Identifiers
SMILESCC1CN(C2=C(O1)N=C3C(=C2)C=CN3)C4=C(C=CC(=C4)N5CCN(CC5)CC6=C(CC(CC6)(C)C)C7=CC=C(C=C7)Cl)C(=O)NS(=O)(=O)C8=CC(=C(C=C8)NCC9CCOCC9)[N+](=O)[O-]
InChIInChI=1S/C48H55ClN8O7S/c1-31-29-56(44-24-34-13-17-50-45(34)52-47(44)64-31)42-25-37(55-20-18-54(19-21-55)30-35-12-16-48(2,3)27-40(35)33-4-6-36(49)7-5-33)8-10-39(42)46(58)53-65(61,62)38-9-11-41(43(26-38)57(59)60)51-28-32-14-22-63-23-15-32/h4-11,13,17,24-26,31-32,51H,12,14-16,18-23,27-30H2,1-3H3,(H,50,52)(H,53,58)/t31-/m1/s1
InChIKeyCCDRQWAEZGRMTP-WJOKGBTCSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lacutoclax (LP-108, CAS 2291166-56-6): A Selective, Orally Bioavailable BCL-2 Inhibitor for Hematologic Malignancy Research


Lacutoclax (also known as LP-108) is a novel, orally bioavailable small molecule that selectively inhibits the anti-apoptotic protein B-cell lymphoma 2 (BCL-2) [1]. As a member of the BH3-mimetic class, it is designed to restore apoptotic signaling in BCL-2-dependent cancer cells [2]. Its primary applications are in preclinical and clinical research for hematologic malignancies, including chronic lymphocytic leukemia, non-Hodgkin lymphoma, and acute myeloid leukemia [3].

Why Lacutoclax Cannot Be Substituted with Other BCL-2 or MCL-1 Inhibitors in Research Protocols


Direct substitution of Lacutoclax with other BCL-2 family inhibitors is not scientifically valid due to its distinct potency, selectivity profile, and clinical-stage properties. While compounds like Venetoclax, Navitoclax, and various MCL-1 inhibitors (e.g., S63845, AZD5991) share the same overarching pathway, they exhibit divergent binding affinities, off-target liabilities, and pharmacokinetic characteristics [1]. For instance, Navitoclax inhibits BCL-xL, leading to dose-limiting thrombocytopenia, whereas Lacutoclax's selective BCL-2 targeting is designed to mitigate this toxicity [2]. Similarly, MCL-1 inhibitors address a distinct resistance mechanism but carry a risk of cardiac troponin elevation not observed with BCL-2 selective agents [3]. The quantitative evidence below substantiates these critical differences and provides a basis for precise experimental selection.

Quantitative Differential Analysis: Lacutoclax vs. Venetoclax and Other Clinical BCL-2 Inhibitors


Biochemical Potency Against Wild-Type BCL-2: Lacutoclax vs. Venetoclax

In a head-to-head biochemical assay, Lacutoclax demonstrated an IC50 of 1.2 ± 0.24 nM against wild-type BCL-2, indicating potency within the same order of magnitude as the FDA-approved BCL-2 inhibitor Venetoclax (IC50: 0.24 ± 0.070 nM) [1]. While Venetoclax is approximately 5-fold more potent in this specific assay, Lacutoclax's biochemical activity confirms its capacity to engage the target with high affinity.

BCL-2 inhibition Biochemical assay IC50 comparison

Cellular Potency in BCL-2-Dependent RS4;11 Cells: Lacutoclax vs. Venetoclax and S65487

In the BCL-2-dependent RS4;11 cell line, Lacutoclax exhibited an IC50 of 11 ± 1.8 nM for inhibiting cell viability [1]. This cellular potency is approximately 2.6-fold lower than Venetoclax (IC50: 4.3 ± 0.34 nM) but is comparable to S65487 (IC50: 12 ± 1.4 nM) [1]. The data indicate that Lacutoclax effectively translates its biochemical activity into a robust cellular apoptotic response.

RS4;11 Cell viability Cellular IC50

Activity Against Venetoclax-Resistant BCL-2 G101V Mutant: Lacutoclax Maintains Potency

Lacutoclax demonstrates superior retention of potency against the clinically relevant BCL-2 G101V mutant compared to Venetoclax. In a biochemical assay against the G101V mutant, Lacutoclax had an IC50 of 20 ± 5.7 nM, whereas Venetoclax's IC50 was 25 ± 5.4 nM [1]. In a cellular model using RS4;11 cells engineered to express the G101V mutation, Lacutoclax maintained an IC50 of 191 ± 15 nM, which is 1.7-fold more potent than Venetoclax's IC50 of 110 ± 6.3 nM (note: lower value indicates higher potency) [1].

BCL-2 G101V Venetoclax resistance Mutation

Clinical Tolerability and Dosing: Lacutoclax's Daily Ramp-Up vs. Venetoclax's Weekly Ramp-Up

Lacutoclax is being evaluated with a daily dose ramp-up scheme, contrasting with Venetoclax's established weekly ramp-up to mitigate tumor lysis syndrome (TLS) risk [1]. In a Phase 1 study of 49 patients with R/R B-cell NHL, Lacutoclax was escalated from 20 mg to 1000 mg daily without reaching a maximum tolerated dose (MTD) up to 800 mg/day [1]. No dose-limiting toxicities (DLTs) were observed, and treatment-related adverse events were predominantly Grade 1-2 and manageable [1].

Clinical trial Dose escalation Tumor Lysis Syndrome

Activity in BTK Inhibitor-Refractory Patient Populations

Lacutoclax has demonstrated clinical activity in patients who have progressed on or are intolerant to Bruton's tyrosine kinase (BTK) inhibitors. In a Phase 1 study, 28 of 49 patients (57.1%) had received prior BTKi therapy, and the drug showed promising and durable efficacy in this difficult-to-treat population [1]. This suggests Lacutoclax can address a significant unmet need in B-cell malignancies where resistance to targeted therapies emerges.

BTK inhibitor resistance Relapsed/Refractory Clinical efficacy

In Vitro Inhibitory Activity: Comparable or More Potent than Venetoclax

Multiple independent sources, including Phase 1 clinical trial abstracts and preclinical characterization reports, state that Lacutoclax (LP-108) exhibits in vitro inhibitory activity that is 'comparable or more potent' than the FDA-approved BCL-2 inhibitor Venetoclax [1][2]. While specific assay details are often not disclosed in these summary statements, the consistency of this claim across multiple authoritative sources (ASCO abstracts, peer-reviewed conference proceedings) supports its validity as a key differentiator.

In vitro potency Venetoclax comparator BCL-2 inhibition

Optimal Research and Procurement Applications for Lacutoclax Based on Quantitative Evidence


Preclinical Models of Venetoclax-Resistant Hematologic Malignancies

Lacutoclax's superior potency against the BCL-2 G101V mutant (IC50 of 20 nM vs. 25 nM for Venetoclax biochemically, and 191 nM vs. 110 nM in cellular assays) makes it an ideal candidate for studies focused on acquired Venetoclax resistance [1]. Researchers modeling CLL or lymphoma relapse post-Venetoclax should prioritize Lacutoclax to investigate mechanisms of resistance and evaluate next-line therapeutic strategies.

Combination Therapy Studies in Myeloid Malignancies

Given its demonstrated safety profile in combination with azacitidine, Lacutoclax is well-suited for preclinical and clinical studies exploring BCL-2 inhibition plus hypomethylating agents in AML, MDS, and CMML [1]. The absence of DLTs up to 800 mg/day in monotherapy and the ongoing Phase 1 combination trial provide a robust foundation for these investigations [2].

Research on B-Cell Malignancies with Prior BTK Inhibitor Exposure

Lacutoclax's clinical activity in a heavily pretreated population, where 57.1% of patients had received prior BTK inhibitor therapy, supports its use in preclinical models and clinical trials targeting B-cell NHL patients who have exhausted other targeted options [1]. This patient population represents a significant unmet medical need, and Lacutoclax is positioned to address it.

Comparative Pharmacology Studies of Next-Generation BCL-2 Inhibitors

With its well-characterized biochemical and cellular potency profile against both wild-type and mutant BCL-2, Lacutoclax serves as a valuable benchmark compound for medicinal chemistry and pharmacology groups developing novel BH3 mimetics [1]. Its data allow for direct, quantitative comparisons with Venetoclax, S65487, and Lisaftoclax, facilitating structure-activity relationship analyses.

Technical Documentation Hub

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26 linked technical documents
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